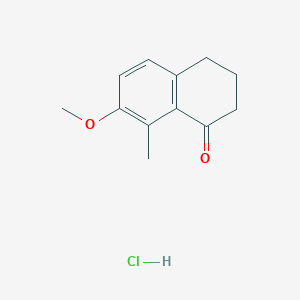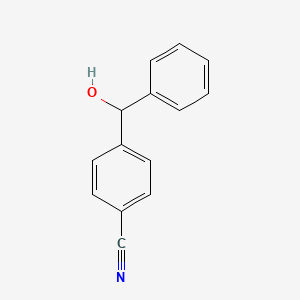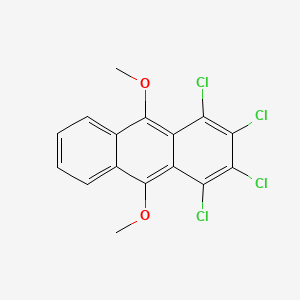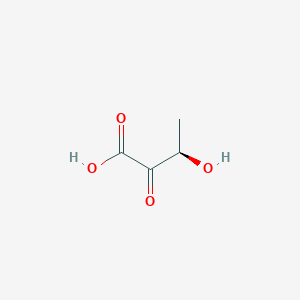
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium is a coordination compound with the chemical formula C46H44O6P2Ru It is a ruthenium-based complex that features two butyrate ligands, two carbonyl groups, and two triphenylphosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and butyric acid in the presence of carbon monoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-phosphine or ruthenium-carbonyl complexes.
Aplicaciones Científicas De Investigación
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation processes.
Medicine: Research is ongoing to explore the potential use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and other cellular components.
Industry: The compound is used in industrial processes that require efficient and selective catalysts for chemical transformations.
Mecanismo De Acción
The mechanism of action of di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium involves the coordination of the ruthenium center with various ligands, which can facilitate different chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, and can also participate in redox reactions due to the variable oxidation states of ruthenium. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be compared with other similar ruthenium complexes, such as:
Dicarbonyltris(triphenylphosphine)ruthenium(0): This compound features three triphenylphosphine ligands and two carbonyl groups, and is known for its use in catalytic hydrogenation reactions.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: This complex contains two triphenylphosphine ligands, two carbonyl groups, and two chloride ions, and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific ligand arrangement, which imparts distinct chemical properties and reactivity compared to other ruthenium complexes.
Propiedades
Fórmula molecular |
C46H46O6P2Ru+2 |
|---|---|
Peso molecular |
857.9 g/mol |
Nombre IUPAC |
butanoate;carbon monoxide;ruthenium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C4H8O2.2CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-3-4(5)6;2*1-2;/h2*1-15H;2*2-3H2,1H3,(H,5,6);;;/q;;;;;;+2 |
Clave InChI |
RTRAKVBZQZBIRS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


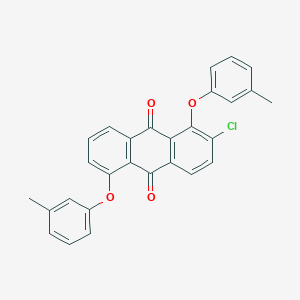
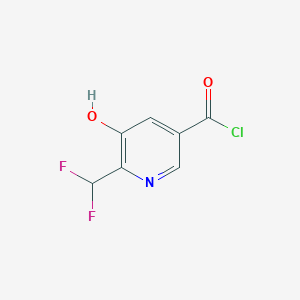
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)

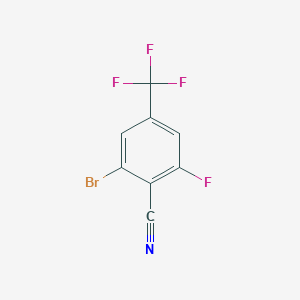

![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
